molecular formula C11H9F3O3 B169223 4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione CAS No. 15191-69-2

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

Cat. No. B169223
CAS RN: 15191-69-2
M. Wt: 246.18 g/mol
InChI Key: MEKQEULAECFIOH-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the linear formula C11H8F4O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is represented by the SMILES string COC1=C(C(CC(C(F)(F)F)=O)=O)C=C(F)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a trifluorobutane-1,3-dione moiety.


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, and density.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Chaudhari (2012) focused on synthesizing derivatives from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and evaluating their antimicrobial activity, showing some compounds with significant activity (Chaudhari, 2012).

Dye-Sensitized Solar Cells

  • Islam et al. (2006) synthesized a series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, including 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione, for use in dye-sensitized solar cells, demonstrating their potential in improving red-light absorptivity (Islam et al., 2006).

Regioselective CC Bond Cleavage

  • Research by Solhnejad et al. (2013) on arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones explored regioselective carbon–carbon bond cleavage, achieving distinct hydrazono-1-(thiophen-2-yl)ethanones upon heating (Solhnejad et al., 2013).

Metal Complex Synthesis

  • Woods et al. (2009) conducted a study on synthesizing nickel(II) and copper(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and characterized their properties, suggesting potential applications in magnetic and spectral measurements (Woods et al., 2009).

Photoluminescent Materials

  • Wang et al. (2015) synthesized and characterized europium(III) complexes with 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, exhibiting potential applications in luminescent materials (Wang et al., 2015).

Molecular and Crystal Structure Analysis

  • Studies like that of Wang, Fan, and Zheng (2010) have focused on the crystal structure of complexes involving 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, advancing the understanding of molecular structures (Wang, Fan, & Zheng, 2010).

Mixed-Ligands Complexes Formation

  • Meena and Grover (2018) investigated the formation constants of mixed-ligands complexes of Cadmium(II) with amino acids and 4,4,4-trifluoro-1-(2-napthyl)butane-1,3-dione, contributing to the field of coordination chemistry (Meena & Grover, 2018).

Potential in Polymer Stabilization

  • A study by Wu et al. (1991) found that compounds like 4,4,4-trifluoro-phenylbutane-1,3-dione could photostabilize polyisoprene, suggesting applications in protecting materials from UV radiation (Wu et al., 1991).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H413 (May cause long lasting harmful effects to aquatic life) .

properties

IUPAC Name

4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKQEULAECFIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377945
Record name 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione

CAS RN

15191-69-2
Record name 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 202 mg, 8.0 mmol) in 1,2-dimethoxyethane (4 mL) was added drop-wise ethyl trifluoroacetate (954 μL, 8.0 mmol) followed by 1-(2-methoxyphenyl)ethanone (552 μL, 4.0 mmol) and the reaction was heated to 160° C. in a microwave for 15 minutes. Aqueous hydrochloric acid (1 N, 20 mL) was added and the mixture was extracted with tert-butyl methyl ether (3×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 10% tert-butyl methyl ether in heptanes) afforded the title compound as a red solid. Yield: 933 mg, 3.79 mmol, 95%. GCMS m/z 246 (M+). 1H NMR (400 MHz, CDCl3) δ 3.96 (s, 3H), 6.99 (s, 1H), 7.02 (br d, J=8.5 Hz, 1H), 7.08 (ddd, J=8, 7, 1.0 Hz, 1H), 7.55 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.99 (dd, J=7.9, 1.9 Hz, 1H).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
954 μL
Type
reactant
Reaction Step Two
Quantity
552 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Gao, M Wang, KD Miller, QH Zheng - European journal of medicinal …, 2011 - Elsevier
The enzyme cyclooxygenase-2 (COX-2) is overexpressed in a variety of malignant tumors. This study was designed to develop new radiotracers for imaging of COX-2 in cancer using …
Number of citations: 30 www.sciencedirect.com
L Chang - 2018 - theses.hal.science
In this work, we have described the development of new transformations using bio-based renewable methyl coumalate as feedstock. An iron and copper catalyzed one-pot sequential …
Number of citations: 3 theses.hal.science

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